molecular formula C21H16ClN3O2 B397977 2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B397977
M. Wt: 377.8g/mol
InChI Key: NATSALATMWNWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxazolo[4,5-b]pyridine core. This can be achieved through a palladium-catalyzed direct C–H bond functionalization methodology, which allows for the construction of the tricyclic scaffold and subsequent functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16ClN3O2/c1-13-4-7-15(21-25-20-18(27-21)3-2-10-23-20)12-17(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26)

InChI Key

NATSALATMWNWDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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